molecular formula C11H9NO2S B7960836 Methyl 6-(thiophen-3-YL)pyridine-2-carboxylate

Methyl 6-(thiophen-3-YL)pyridine-2-carboxylate

Cat. No.: B7960836
M. Wt: 219.26 g/mol
InChI Key: OZWMJASZSQNSLR-UHFFFAOYSA-N
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Description

Methyl 6-(thiophen-3-yl)pyridine-2-carboxylate is a heterocyclic compound that features a pyridine ring substituted with a thiophene ring at the 3-position and a methyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(thiophen-3-yl)pyridine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as thiophene and pyridine derivatives.

    Coupling Reaction: A common method involves the coupling of a thiophene derivative with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Esterification: The carboxylic acid group on the pyridine ring is then esterified using methanol and a suitable catalyst, such as sulfuric acid or a base like sodium methoxide, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(thiophen-3-yl)pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

Methyl 6-(thiophen-3-yl)pyridine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of Methyl 6-(thiophen-3-yl)pyridine-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene and pyridine rings can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-(thiophen-2-yl)pyridine-2-carboxylate: Similar structure but with the thiophene ring at the 2-position.

    Methyl 6-(furan-3-yl)pyridine-2-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

Methyl 6-(thiophen-3-yl)pyridine-2-carboxylate is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise electronic characteristics, such as in the development of organic electronic materials.

Biological Activity

Methyl 6-(thiophen-3-YL)pyridine-2-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyridine derivatives, characterized by the presence of a thiophene ring. This structural feature is significant for its biological activity, as thiophene-containing compounds have been reported to exhibit a variety of pharmacological properties.

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against various bacterial strains. Studies suggest that derivatives of thiophene, including this compound, demonstrate significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

This compound has also shown anticancer properties , particularly against various cancer cell lines. Research indicates that this compound can induce apoptosis in tumor cells and inhibit cell proliferation.

Case Study: Antitumor Effects in Triple-Negative Breast Cancer (TNBC)

In a study evaluating its effects on TNBC cell lines (MDA-MB-231 and MDA-MB-468), this compound exhibited significant growth inhibition with an IC50 value around 13 µM. The study utilized sulforhodamine B assays to measure cell viability and found that treated cells showed altered cell cycle profiles, indicating G0/G1 phase arrest.

Table 2: Antitumor Activity Against TNBC Cell Lines

CompoundGI50 (µM)Cell LineReference
This compound13MDA-MB-231
Doxorubicin0.5MDA-MB-231

The precise mechanism of action for this compound is still under investigation, but it is hypothesized to involve:

  • Inhibition of Protein Kinases: Similar compounds have been shown to inhibit kinases involved in cancer progression.
  • Induction of Apoptosis: Evidence suggests that this compound can activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest: The compound may cause cell cycle arrest, preventing cancer cells from proliferating.

Properties

IUPAC Name

methyl 6-thiophen-3-ylpyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-14-11(13)10-4-2-3-9(12-10)8-5-6-15-7-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWMJASZSQNSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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